1-Bromo-2-(difluoromethyl)-3-fluoro-4-methoxybenzene
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Overview
Description
1-Bromo-2-(difluoromethyl)-3-fluoro-4-methoxybenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-2-(difluoromethyl)-3-fluoro-4-methoxybenzene typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of a difluoromethyl-substituted benzene derivative, followed by the introduction of fluorine and methoxy groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
1-Bromo-2-(difluoromethyl)-3-fluoro-4-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield hydroquinones.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved.
Scientific Research Applications
1-Bromo-2-(difluoromethyl)-3-fluoro-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-Bromo-2-(difluoromethyl)-3-fluoro-4-methoxybenzene exerts its effects depends on its specific application. In chemical reactions, it acts as an electrophile or nucleophile, participating in various substitution and coupling reactions. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
1-Bromo-2-(difluoromethyl)-3-fluoro-4-methoxybenzene can be compared with other similar compounds, such as:
1-Bromo-2-(difluoromethyl)benzene: Lacks the additional fluorine and methoxy groups, resulting in different reactivity and applications.
1-Bromo-3-fluoro-4-methoxybenzene:
2-Bromo-1-(difluoromethyl)-4-fluorobenzene: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Properties
IUPAC Name |
1-bromo-2-(difluoromethyl)-3-fluoro-4-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXRWSHVRNLWSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2092668-52-3 |
Source
|
Record name | 1-Bromo-2-(difluoromethyl)-3-fluoro-4-methoxy-benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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